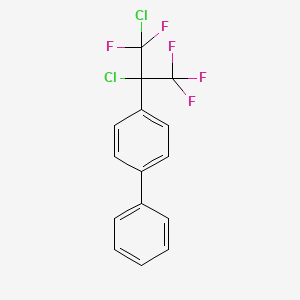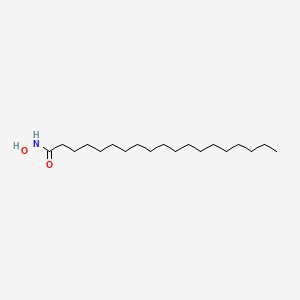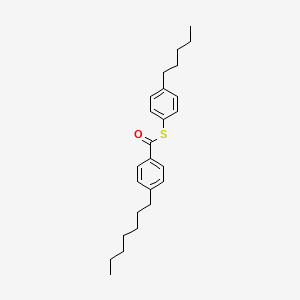![molecular formula C12H33O4PSi3 B14590258 Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate CAS No. 61357-01-5](/img/structure/B14590258.png)
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate is a compound that features a combination of silyl and phosphate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate typically involves the reaction of ethyl(dimethyl)silyl chloride with bis[(trimethylsilyl)methyl] phosphate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol and phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of silyl ethers and other reduced products.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) are used for silylation reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silyl ethers, and various substituted silyl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups and the formation of silyl ethers.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
作用機序
The mechanism of action of Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate involves the interaction of its silyl and phosphate groups with various molecular targets. The silyl groups can act as protecting groups for sensitive functional groups, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the reactivity and stability of the compound in different chemical environments.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride (TMSCl): Used for silylation reactions.
Bis(trimethylsilyl)acetamide (BSA): Another silylating agent.
Tetraethyl orthosilicate (TEOS): Used in the synthesis of silica-based materials.
Uniqueness
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate is unique due to its combination of silyl and phosphate groups, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in applications where both silylation and phosphorylation are required.
特性
CAS番号 |
61357-01-5 |
|---|---|
分子式 |
C12H33O4PSi3 |
分子量 |
356.62 g/mol |
IUPAC名 |
[ethyl(dimethyl)silyl] bis(trimethylsilylmethyl) phosphate |
InChI |
InChI=1S/C12H33O4PSi3/c1-10-20(8,9)16-17(13,14-11-18(2,3)4)15-12-19(5,6)7/h10-12H2,1-9H3 |
InChIキー |
MQXSSJHSRMEFHF-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(C)OP(=O)(OC[Si](C)(C)C)OC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)

![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
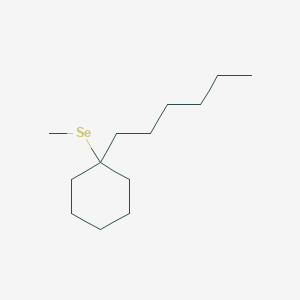
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)

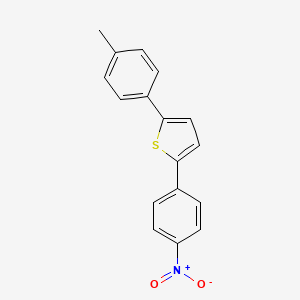
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)

![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
